molecular formula C34H29N7O4 B6291147 TAMRA tetrazine CAS No. 1621096-76-1

TAMRA tetrazine

Cat. No.: B6291147
CAS No.: 1621096-76-1
M. Wt: 599.6 g/mol
InChI Key: BTIHTNQCSLEUQO-UHFFFAOYSA-N
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Description

Principles and Evolution of Fluorescent Probes for Biological System Analysis

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a process known as fluorescence. nih.gov This property makes them invaluable tools for visualizing and quantifying biological molecules and processes. ewadirect.comjst.go.jp The effectiveness of a fluorescent probe is determined by several photophysical characteristics, including its absorption and emission maxima, extinction coefficient (a measure of light absorption), and quantum yield (the efficiency of fluorescence emission). nih.gov The evolution of fluorescent probes has led to the development of a diverse palette of fluorophores spanning the visible spectrum, enabling multicolor imaging and advanced microscopy techniques. nih.govnih.gov Modern fluorescent probes are often "functional," meaning their fluorescence properties change in response to specific stimuli, such as binding to a target molecule or changes in the local environment, which allows for highly specific detection. nih.gov

Overview of Tetrazine Ligation Chemistry: Foundations and Advancements

At the heart of TAMRA tetrazine's utility is tetrazine ligation, a type of bioorthogonal reaction. pcbiochemres.comnih.gov This reaction is an inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a strained alkene or alkyne, known as a dienophile. nih.govrsc.org The reaction is exceptionally fast and proceeds without the need for a catalyst, producing only nitrogen gas as a byproduct. nih.govrsc.org The kinetics of tetrazine ligations are among the fastest reported for any bioorthogonal reaction, making them ideal for studying dynamic processes and labeling low-abundance molecules. broadpharm.com

Advancements in tetrazine ligation chemistry have focused on synthesizing new tetrazine and dienophile variants with improved stability and reactivity. nih.govrsc.org For instance, the reactivity of the tetrazine can be tuned by altering its substituents. rsc.org Electron-withdrawing groups generally increase the reaction rate. rsc.org Furthermore, some tetrazine-fluorophore conjugates are designed to be "turn-on" probes, where the tetrazine quenches the fluorescence of the attached dye until the ligation reaction occurs, leading to a significant increase in the fluorescent signal. nih.govnih.gov

Historical Development and Academic Significance of this compound as a Research Tool

The development of this compound represents a convergence of the principles of bioorthogonal chemistry and fluorescent labeling. The first bioorthogonal tetrazine ligations were reported in 2008, building on earlier work by Sauer. nih.govmdpi.com These initial reports demonstrated the rapid and selective reaction of tetrazines with strained alkenes in aqueous environments, paving the way for their use in biological systems. mdpi.com The subsequent conjugation of tetrazines to well-established fluorescent dyes like TAMRA (Tetramethylrhodamine) created powerful probes for a variety of research applications. nih.govresearchgate.net

This compound quickly gained academic significance due to its combination of a highly reactive bioorthogonal handle (the tetrazine) and a bright, photostable fluorophore (TAMRA). axispharm.comsmolecule.com This combination allows for the efficient and sensitive fluorescent labeling of biomolecules that have been pre-functionalized with a suitable dienophile, such as trans-cyclooctene (B1233481) (TCO). axispharm.com This has enabled researchers to visualize and track proteins, nucleic acids, and other molecules in live cells and even whole organisms with high precision. axispharm.comsmolecule.com

Chemical Properties and Research Findings

The utility of this compound in research is underpinned by its specific chemical and photophysical properties.

PropertyValueReference
Molecular Weight 846.92 g/mol axispharm.com
Appearance Red solid axispharm.com
Solubility DMSO, DMF axispharm.com
Extinction Coefficient 92,000 cm⁻¹M⁻¹ axispharm.com
Excitation Maximum (λex) ~555 nm axispharm.com
Emission Maximum (λem) 572-575 nm broadpharm.com
Flow Cytometry Laser Line 532 or 555 nm axispharm.com
Microscopy Laser Line 532 or 555 nm axispharm.com

Table 1: Physicochemical Properties of TAMRA PEG4 Tetrazine

The reaction between this compound and a dienophile, such as trans-cyclooctene (TCO), is a cornerstone of its application. This reaction is an inverse-electron-demand Diels-Alder cycloaddition.

Reactant 1Reactant 2Reaction TypeKey FeaturesReference
This compoundtrans-cyclooctene (TCO)Inverse-electron-demand Diels-Alder (IEDDA)Exceptionally fast kinetics, bioorthogonal, catalyst-free nih.gov

Table 2: Bioorthogonal Reaction of this compound

Research has demonstrated the broad applicability of this compound in various experimental setups. For example, it has been successfully used for the fluorescent labeling of proteins on the surface of mammalian cells. nih.gov In these experiments, an unnatural amino acid containing a norbornene group (a dienophile) is genetically encoded into a target protein. nih.gov Subsequent treatment with this compound results in specific labeling of the protein, allowing for its visualization via fluorescence microscopy. nih.gov

Furthermore, the "turn-on" fluorescence property of some tetrazine probes has been exploited for no-wash imaging in living cells. nih.gov In this approach, a tetrazine conjugated to a fluorophore is initially in a quenched (non-fluorescent) state. nih.gov Upon reaction with a target biomolecule containing a dienophile, the tetrazine moiety is altered, leading to a significant increase in fluorescence. nih.govnih.gov This allows for imaging without the need to wash away unbound probe, simplifying experimental workflows and enabling the study of dynamic processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29N7O4/c1-40(2)23-10-13-26-29(16-23)45-30-17-24(41(3)4)11-14-27(30)31(26)28-15-22(9-12-25(28)34(43)44)33(42)35-18-20-5-7-21(8-6-20)32-38-36-19-37-39-32/h5-17,19H,18H2,1-4H3,(H-,35,42,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHTNQCSLEUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tamra Tetrazine and Its Derivatives

Precursor Synthesis and Functionalization Strategies for Tetrazine Scaffolds

The foundation of any TAMRA tetrazine probe is the 1,2,4,5-tetrazine (B1199680) ring. The synthesis of this heterocyclic scaffold can be achieved through various methods, broadly categorized into classic condensation reactions and modern metal-catalyzed approaches.

The most traditional route is the Pinner synthesis, which involves the condensation of nitriles or iminoesters with hydrazine (B178648) to form a dihydrotetrazine intermediate. mdpi.comencyclopedia.pub This intermediate is then oxidized to the aromatic tetrazine using agents like sodium nitrite (B80452) (NaNO₂) in acidic conditions or (diacetoxyiodo)benzene. mdpi.comgoogle.comacs.org While effective, this method often requires harsh conditions and may not be suitable for substrates with sensitive functional groups.

To address these limitations, metal-catalyzed syntheses have been developed, significantly broadening the scope of accessible tetrazine structures. Catalysts such as zinc triflate (Zn(OTf)₂) or nickel triflate (Ni(OTf)₂) can promote the condensation of even unreactive aliphatic nitriles with hydrazine, enabling the creation of diverse alkyl-substituted tetrazines. mdpi.com

Functionalization of the tetrazine scaffold is critical for the subsequent attachment of the TAMRA fluorophore and other moieties. This is typically achieved by synthesizing tetrazines that already bear a reactive handle. Common strategies include the preparation of unsymmetrical tetrazines where one substituent is designed for bioorthogonal reactivity (e.g., a simple methyl or phenyl group) and the other is a functional group for conjugation (e.g., an amine, carboxylic acid, or halogen). Key precursors for these strategies include 3,6-bis(methylthio)-1,2,4,5-tetrazine and 3-bromotetrazine, which serve as versatile platforms for introducing further functionality through substitution reactions. mdpi.comamazonaws.com

Precursor Type Starting Materials Key Methodologies Reference(s)
Symmetrical TetrazinesNitriles, Iminoesters, HydrazinePinner Synthesis, Oxidation mdpi.comencyclopedia.pub
Unsymmetrical TetrazinesFormamidine, Nitrile, HydrazineNi/Zn-catalyzed Condensation mdpi.com
Thioether TetrazinesThiocarbohydrazides, OrthoestersCondensation/Oxidation chemrxiv.org
Halo-TetrazinesDihydrotetrazine PrecursorsHalogenation amazonaws.com
Guanidine-derived TetrazinesGuanidine Hydrochloride, HydrazineMulti-step Condensation/Oxidation mdpi.com

Regioselective Functionalization of the Tetrazine Core for TAMRA Conjugation

Controlling the precise location of the TAMRA fluorophore on the tetrazine ring is paramount for creating a probe with predictable properties. Regioselective functionalization ensures that one position on the tetrazine is reserved for conjugation to TAMRA, while the other remains available to participate in the iEDDA reaction. Modern organometallic cross-coupling reactions are the primary tools for achieving this level of control.

Metal-catalyzed cross-coupling reactions allow for the formation of C-C bonds on the tetrazine ring under relatively mild conditions, making them suitable for complex molecules. ub.edu These methods typically start with a functionalized tetrazine intermediate, such as a halotetrazine or a thiomethyltetrazine.

Liebeskind-Srogl Cross-Coupling: This reaction is particularly useful for synthesizing unsymmetrical tetrazines. It involves the palladium-catalyzed coupling of a thiomethyltetrazine with a boronic acid, enabling the introduction of a wide range of aryl and heteroaryl substituents. encyclopedia.pubresearchgate.net

Suzuki and Sonogashira Couplings: These well-established palladium-catalyzed reactions are used to functionalize chlorotetrazine precursors. encyclopedia.pubmdpi.com Suzuki coupling introduces aryl groups from boronic acids, while Sonogashira coupling introduces alkynyl groups from terminal alkynes.

Nucleophilic Aromatic Substitution (SNAr): Starting with a di-functionalized tetrazine, such as 3,6-dichlorotetrazine, one of the leaving groups can be selectively replaced by a nucleophile. acs.orgnih.gov This stepwise substitution allows for the introduction of a functional handle for TAMRA attachment, followed by the introduction of a different group at the second position.

These regioselective strategies are essential for designing tetrazine linkers that optimize the fluorogenic response upon reaction.

Diverse Synthetic Approaches for Attaching TAMRA Fluorophore to the Tetrazine Moiety

Once a regioselectively functionalized tetrazine precursor is in hand, the final step is the covalent attachment of the TAMRA fluorophore. The choice of conjugation chemistry depends on the reactive handles incorporated into both the tetrazine and the TAMRA molecule.

Amide Bond Formation: This is one of the most common and robust methods. It involves the reaction between a carboxylic acid and an amine, typically activated by a carbodiimide (B86325) coupling agent. For example, a tetrazine bearing a primary amine can be reacted with a TAMRA-NHS ester (N-hydroxysuccinimidyl ester) to form a stable amide linkage. google.com

SNAr Reaction: A nucleophilic group on a modified TAMRA molecule (e.g., an amine) can directly displace a halogen on a halo-tetrazine precursor. acs.org This approach provides a short, direct linkage between the fluorophore and the quencher.

"Through-Bond Energy Transfer" (TBET) Strategies: The nature of the linker connecting TAMRA and tetrazine is crucial for effective fluorescence quenching. rsc.org Some synthetic strategies focus on creating rigid, conjugated linkers that facilitate quenching through-bond energy transfer, leading to probes with a very high fluorescence turn-on ratio upon reaction. rsc.orgnih.gov This often involves multi-step syntheses to build specific linker structures. nih.govresearchgate.net

Direct Assembly: In some cases, the rhodamine structure of TAMRA is constructed directly onto a pre-existing tetrazine-containing fragment. For instance, a tetrazine-aldehyde can undergo a Friedel-Crafts alkylation with appropriate diarylether precursors, followed by oxidation, to form the complete TAMRA-tetrazine conjugate. nih.gov

Linkage Chemistry Tetrazine Functional Group TAMRA Functional Group Key Features Reference(s)
Amide CouplingAmine or Carboxylic AcidCarboxylic Acid/NHS Ester or AmineRobust, widely used google.com
SNAr ReactionHalogen (Cl, Br)Amine, ThiolDirect, efficient linkage acs.org
Thiol-MaleimideThiolMaleimideSpecific for cysteine residues lumiprobe.com
Click Chemistry (e.g., CuAAC)AlkyneAzide (B81097)Orthogonal assembly method rsc.org

Methodologies for the Synthesis of Bifunctional and Multifunctional this compound Derivatives for Multiplexed Research Applications

Modern biological questions often require probes that can do more than just report their location. This has driven the development of bifunctional and multifunctional this compound derivatives that incorporate additional functionalities, such as a second imaging modality, a targeting ligand, or another reactive group.

The synthesis of these complex constructs relies on modular and orthogonal chemical strategies. A central scaffold is often employed, which is sequentially decorated with the various functional components. For example, a versatile intermediate containing a fluorophore, a tetrazine, and a reactive primary amine has been developed. nih.gov This amine can then be used as an attachment point for a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), creating a dual-modality probe for both fluorescence imaging (with TAMRA or a similar dye) and positron emission tomography (PET) after radiolabeling with an isotope like Indium-111. nih.gov

Another powerful approach involves the use of mutually orthogonal click reactions. A scaffold bearing both a tetrazine and an azide group can be selectively functionalized in a one-pot, two-step process. nih.gov The tetrazine can react with a trans-cyclooctene (B1233481) (TCO)-modified biomolecule, while the azide can react with a bicyclononyne (BCN)-modified component, allowing for the controlled assembly of three or more distinct entities. nih.gov These advanced synthetic routes enable the creation of highly sophisticated probes for multiplexed experiments, such as simultaneously tracking multiple biological targets or combining imaging with therapeutic delivery.

Analytical and Purification Strategies for Research-Grade this compound Constructs

The synthesis of this compound derivatives yields complex reaction mixtures, and rigorous purification and characterization are essential to ensure that the final product is suitable for research applications. The presence of unreacted starting materials, byproducts, or isomeric impurities can lead to ambiguous experimental results.

Purification is most commonly achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for purifying fluorescent dye conjugates. nih.govbiorxiv.org Its high resolving power allows for the separation of the desired product from closely related impurities. Preparative HPLC is used to isolate milligram-to-gram quantities of the final compound with high purity (>95%). acs.orgacs.org

Flash Column Chromatography: This technique is often used to purify synthetic intermediates or for a preliminary clean-up of the final product before HPLC. acs.orgacs.orgrsc.org

Analytical characterization is performed to confirm the identity, structure, and purity of the synthesized construct.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. rsc.org Liquid chromatography-mass spectrometry (LC-MS) is invaluable for monitoring reaction progress and assessing the purity of the final product. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of intermediates and the final this compound, confirming that the desired covalent bonds have been formed. acs.orgnih.govnih.gov

Spectroscopic Analysis: UV-Visible and fluorescence spectroscopy are used to characterize the photophysical properties of the probe, including its absorption and emission maxima and its fluorescence quantum yield before and after reaction with a dienophile. nih.gov

Technique Purpose Reference(s)
Preparative RP-HPLCFinal purification of the TAMRA-tetrazine conjugate acs.orgacs.org
Flash ChromatographyPurification of synthetic intermediates acs.orgacs.org
LC-MSMonitoring reaction progress and purity assessment google.comrsc.org
HRMSConfirmation of elemental composition and exact mass rsc.orgrsc.org
NMR Spectroscopy (¹H, ¹³C)Structural elucidation of intermediates and final product nih.govfigshare.com
UV-Vis/Fluorescence SpectroscopyCharacterization of photophysical properties (absorption, emission, quantum yield) nih.gov

Mechanistic and Kinetic Analysis of Tamra Tetrazine Reactions in Controlled and Complex Research Environments

Fundamental Principles of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with TAMRA Tetrazine

The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, in this case, the 1,2,4,5-tetrazine (B1199680) ring, and an electron-rich dienophile, typically a strained alkene or alkyne. wikipedia.org Unlike the classical Diels-Alder reaction, the IEDDA reaction's kinetics are governed by the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. rsc.orgmdpi.com A smaller energy gap between these frontier molecular orbitals (FMOs) leads to a faster reaction rate. rsc.org

The reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of dinitrogen gas (N₂), resulting in the formation of a stable dihydropyridazine (B8628806) product. researchgate.net If an alkyne dienophile is used, the final product is a pyridazine. researchgate.net This irreversible release of N₂ drives the reaction forward and is a key characteristic of this ligation.

The electronic nature of the substituents on the tetrazine ring plays a critical role. Electron-withdrawing groups (EWGs) attached to the tetrazine core lower its LUMO energy, thereby decreasing the HOMO-LUMO energy gap with a dienophile and accelerating the reaction rate. rsc.orgresearchgate.net Conversely, electron-donating groups (EDGs) on the tetrazine increase the LUMO energy, leading to slower kinetics. rsc.org

Quantitative Kinetic Studies and Rate Constant Determination for this compound Ligations with Dienophiles

The IEDDA reaction between tetrazines and strained dienophiles is renowned for its exceptionally fast kinetics, with second-order rate constants spanning several orders of magnitude. frontiersin.orgacs.org These rates are significantly influenced by the choice of both the tetrazine and the dienophile.

The reactivity of dienophiles is heavily dependent on their ring strain. rsc.org Strained alkenes, such as trans-cyclooctenes (TCOs), are highly reactive due to the pre-distortion of their double bond towards the transition state geometry, which lowers the activation energy of the reaction. rsc.org The reactivity order for cyclic alkenes generally follows the trend of increasing ring strain: cyclopropene (B1174273) > cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene (B86901) > cyclooctene. rsc.org However, trans-cyclooctene (B1233481) exhibits exceptionally high reactivity compared to its cis-isomer and other more strained cyclic alkenes. rsc.org

Extensive kinetic studies have been performed to quantify the reaction rates of various this compound derivatives with a range of dienophiles. For instance, the reaction of a TAMRA-tetrazine conjugate with a BCN-modified Green Fluorescent Protein (GFP) was found to have a second-order rate constant of 29,000 ± 7500 M⁻¹s⁻¹. researchgate.net The reaction between a water-soluble dipyridyl-s-tetrazine and a trans-cyclooctene (TCO) derivative can reach rates as high as 2000 M⁻¹s⁻¹ in a 9:1 methanol/water mixture. researchgate.net The development of even more strained dienophiles, like sTCO (a cyclopropane-fused TCO), has pushed these rates to as high as 10⁶ M⁻¹s⁻¹. frontiersin.orgnih.gov

Table 1: Second-Order Rate Constants (k₂) for IEDDA Reactions of Various Tetrazines with Dienophiles

Tetrazine Derivative Dienophile Solvent k₂ (M⁻¹s⁻¹)
Tz 12-TAMRA BCN-GFP Not Specified 29,000 ± 7500 researchgate.net
Dipyridyl-tetrazine (Tz 8) TCO 9:1 MeOH/H₂O 2000 researchgate.net
Tz 8 TCO MeOH 1140 researchgate.net
Dipyridyl-s-tetrazine sTCO derivative H₂O 3.3 x 10⁶ rsc.org
Tz 8 Styrene 50% MeOH/H₂O 0.05 rsc.org
Tz 8 5-vinyl-2'-deoxyuridine (B1214878) Not Specified 0.021 rsc.org
Tz 8 S-allyl handle 50% MeOH/PBS 0.002 rsc.org
Tz 12 Norbornene Aqueous Buffer 1.9 rsc.org
Tz 12 N-acylazetine Not Specified 0.39 rsc.org

Influence of Environmental Factors on this compound Reactivity in Biological Milieus (e.g., pH, solvent polarity, temperature effects on reaction efficiency)

The efficiency of this compound reactions in complex biological environments is subject to several factors.

Solvent Polarity: The IEDDA reaction is generally accelerated in aqueous media. frontiersin.org This is attributed to the hydrophobic effect, where the nonpolar reactants are driven together in the polar aqueous environment, effectively increasing their local concentration and promoting the reaction. rsc.org For example, the reaction between dipyridyl-tetrazine and TCO is faster in a 9:1 methanol/water mixture than in pure methanol. researchgate.net

Temperature: As with most chemical reactions, the rate of the IEDDA cycloaddition increases with temperature. However, the high reactivity of many tetrazine-dienophile pairs allows for efficient ligation even at ambient or physiological temperatures (e.g., 37°C), a crucial feature for applications in living systems. acs.org

Cellular Environment: The complex and crowded environment inside a cell can influence reaction rates. While most kinetic studies are performed in vitro, rates inside living cells can differ. For instance, the reaction of a GFP-bound cyclopropene with a fluorescent tetrazine was found to be approximately 10-fold faster in cells than in a test tube, a difference attributed to the aqueous cellular environment. rsc.org

Computational and Theoretical Insights into this compound Reaction Mechanisms and Energetics

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and energetics of this compound reactions. units.itrsc.org These studies provide a deeper understanding of the factors that govern reactivity and guide the design of new, more efficient bioorthogonal reagents. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of these computational analyses. rsc.org Calculations of the HOMO and LUMO energies of various dienes and dienophiles can predict their relative reactivity. A smaller HOMO(dienophile)-LUMO(diene) energy gap correlates with a lower activation energy and a faster reaction rate. rsc.orgresearchgate.net Computational models have confirmed that electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, thus enhancing reactivity. rsc.org

The distortion/interaction model, also known as the activation strain model, provides further insights. rsc.org This model partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants. researchgate.net Computational studies have revealed that the high reactivity of strained dienophiles like TCO is largely due to their pre-distorted "half-chair" conformation, which minimizes the distortion energy needed to reach the transition state. rsc.orgnih.gov

More recent computational work has uncovered the significant role of intramolecular repulsion and tetrazine distortion in accelerating the reaction. researchgate.netacs.org For example, in 2-pyridyl-substituted tetrazines, repulsive interactions between the nitrogen atoms of the pyridine (B92270) and tetrazine rings can distort the tetrazine core, pre-disposing it for reaction and lowering the activation barrier. researchgate.netresearchgate.net This distortion-induced acceleration provides a mechanism for increasing reactivity without compromising the stability of the tetrazine, a key challenge in designing bioorthogonal probes. acs.org

Table 2: Computational Analysis of Mono-substituted Tetrazine Reactions with TCO

Tetrazine Substituent Calculated LUMO+1 Energy (eV) Measured Rate Constant (M⁻¹s⁻¹) in 1,4-dioxane (B91453) at 25°C
Phenyl (Ph) ~1.25 100 researchgate.netacs.org
3-Pyridyl (3Pyr) ~1.15 ~200 researchgate.netacs.org
4-Pyridyl (4Pyr) ~1.05 ~350 researchgate.netacs.org
2-Pyridyl (2Pyr) ~1.15 620 researchgate.netacs.org

Data derived from studies showing that while 4Pyr has a lower LUMO energy, the 2Pyr substituent leads to a significantly higher reaction rate, an effect attributed to distortion. researchgate.netacs.org

Strategies for Modulating the Reactivity and Stability of this compound for Specific Research Objectives

The ability to tune the reactivity and stability of this compound is crucial for its successful application in diverse research contexts. Several strategies have been developed to achieve this control.

Electronic Tuning: As previously discussed, the reactivity of the tetrazine ring can be modulated by the electronic properties of its substituents. Attaching strong electron-withdrawing groups (e.g., pyridyl, pyrimidyl) increases reactivity, while electron-donating groups (e.g., methyl) decrease it. rsc.org This allows for the selection of a tetrazine with a reaction rate appropriate for a specific biological process. However, a trade-off often exists, as highly reactive tetrazines with strong EWGs can exhibit lower stability in biological media due to increased susceptibility to hydrolysis or reaction with nucleophiles. rsc.orgnih.gov

Steric Modulation: Steric hindrance around the reactive tetrazine core can also be used to control reaction rates. Mono-substituted tetrazines are generally more reactive than their di-substituted counterparts due to reduced steric clash with the incoming dienophile. rsc.org This principle has been exploited to create "caged" dienophiles, where a bulky protecting group sterically blocks the reaction until it is removed by a specific trigger, such as light, allowing for spatiotemporal control over the ligation. rsc.org

Structural Modification of Dienophiles: The reactivity can also be tuned from the dienophile side. The development of highly strained dienophiles like sTCO and d-TCO has dramatically increased the speed of the ligation. frontiersin.orgnih.gov For applications requiring slower, more controlled reactions, less strained dienophiles like norbornenes or cyclopropenes can be employed. rsc.org

These strategies provide a powerful toolkit for researchers to customize the properties of this compound ligations, enabling a wide range of applications from live-cell imaging to pretargeted therapy.

Applications of Tamra Tetrazine in Advanced Bioconjugation Strategies for Biological Research

Site-Specific Labeling of Proteins and Peptides with TAMRA Tetrazine for Mechanistic and Functional Studies.cam.ac.uksmolecule.comoup.comd-nb.info

Site-specific labeling of proteins with fluorescent probes is crucial for understanding their dynamic functions, localization, and interactions. nih.gov Traditional methods often involve large protein fusions or tags that can disrupt the protein's natural function. cam.ac.ukgoogle.com The use of this compound in conjunction with bioorthogonal handles allows for the precise attachment of a small fluorescent molecule to a specific site on a protein, minimizing structural perturbation. smolecule.commdpi.com

A powerful strategy for site-specific protein labeling involves the expansion of the genetic code to incorporate unnatural amino acids (UAAs) bearing strained alkene or alkyne functionalities that can react with this compound. nih.govncsu.edu This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which directs the incorporation of the UAA in response to a nonsense codon, typically the amber codon (TAG), introduced at the desired position in the gene of interest. google.comnih.gov

Several UAAs have been developed for this purpose, including those containing trans-cyclooctene (B1233481) (TCO), bicyclononyne (BCN), or norbornene moieties. longdom.orgnih.govnih.gov For instance, TCO-lysine (TCOK) and BCN-lysine (BCNK) can be efficiently incorporated into proteins in both E. coli and mammalian cells. d-nb.infonih.gov These UAAs then serve as reactive handles for rapid and specific labeling with this compound. longdom.org The reaction rates are exceptionally fast, with some TCO-tetrazine ligations reaching second-order rate constants of up to 35,000 M⁻¹s⁻¹. longdom.org

A notable example is the labeling of the epidermal growth factor receptor (EGFR) on the surface of mammalian cells. cam.ac.ukncsu.edu By genetically encoding a norbornene-containing UAA into the extracellular domain of EGFR, researchers achieved specific labeling with a TAMRA-tetrazine conjugate within minutes. cam.ac.uknih.gov Similarly, intracellular proteins like the transcription factor JunB have been successfully labeled using this method, demonstrating the cell permeability of the components and the specificity of the reaction within the crowded cellular environment. cam.ac.uk

Table 1: Unnatural Amino Acids (UAAs) for Tetrazine Ligation
Unnatural Amino Acid (UAA)Reactive MoietyTypical Reaction PartnerReported Second-Order Rate Constant (k₂)Reference
TCO-lysine (TCOK)trans-cycloocteneTetrazine~1200 M⁻¹s⁻¹ to 35,000 M⁻¹s⁻¹ longdom.org
BCN-lysine (BCNK)BicyclononyneTetrazine~400 M⁻¹s⁻¹ longdom.org
Norbornene-lysine (NbK)NorborneneTetrazine~9 M⁻¹s⁻¹ nih.gov
Tetrazine-amino acid (Tet-v2.0)Tetrazines-TCO~72,000 M⁻¹s⁻¹ (in cells) rsc.org

In cases where genetic manipulation is not feasible, native proteins can be chemically modified to introduce a tetrazine-reactive handle. researchgate.net This approach typically targets the side chains of naturally occurring amino acids, most commonly cysteine due to the unique reactivity of its thiol group. longdom.org For example, a protein containing a single accessible cysteine residue can be selectively alkylated with a reagent carrying a TCO or other strained dienophile. This modified protein can then be specifically labeled with this compound. acs.org

Another strategy involves enzymatic modification. The engineered enzyme LplA, for instance, can ligate a TCO derivative onto a protein of interest that has been fused with a short peptide recognition sequence. nih.gov This two-step process first installs the reactive handle enzymatically, which is then available for rapid ligation with a fluorophore-conjugated tetrazine, like this compound. nih.gov These methods extend the utility of tetrazine ligation to proteins that are difficult to modify through genetic code expansion. mdpi.com

The site-specific labeling of proteins with this compound provides a powerful tool for investigating protein function. nih.gov For example, pulse-chase experiments using this labeling strategy have been developed to monitor protein turnover and degradation pathways in living cells. d-nb.info

Furthermore, this technique is highly applicable to studying protein-protein interactions (PPIs). smolecule.com By labeling two potentially interacting proteins with a suitable donor-acceptor fluorophore pair, such as GFP and TAMRA, Förster Resonance Energy Transfer (FRET) can be used to detect their proximity. rsc.orgrsc.org The genetic encoding of a UAA allows for the precise positioning of the TAMRA-tetrazine acceptor dye, providing more accurate distance measurements than traditional fluorescent protein fusions. cam.ac.uk Recently, dual-tetrazine probes have been developed where fluorescence is only activated upon the simultaneous reaction of both tetrazine arms with two adjacent target proteins, enabling the specific detection of protein dimers or complexes in both fixed and living cells. biorxiv.org

Chemical Modification of Native Proteins for Tetrazine Ligation

Labeling of Nucleic Acids (DNA/RNA) with this compound for Gene Expression and Regulation Research.cam.ac.ukgoogle.comsmolecule.comnih.gov

Beyond proteins, this compound is a valuable tool for labeling and visualizing nucleic acids to study processes like gene expression, DNA synthesis, and RNA metabolism. genelink.comnih.gov The bioorthogonal nature of the tetrazine ligation allows for the labeling of DNA and RNA in complex mixtures and even inside living cells with minimal background. nih.govrsc.org

To label nucleic acids with this compound, a reactive dienophile must first be incorporated. A major challenge is that the tetrazine moiety itself is often not stable enough to withstand the harsh conditions of solid-phase oligonucleotide synthesis. researchgate.netnih.gov Therefore, the more common strategy is to incorporate the stable dienophile (e.g., TCO, BCN, norbornene) into the nucleic acid, which then reacts with the exogenously added this compound. nih.gov

Several methods exist for this incorporation:

Metabolic Labeling: Cells can be fed nucleoside analogs modified with dienophiles, such as 5-vinyl-2′-deoxyuridine (5-VU) or TCO-linked deoxynucleotides. nih.govacs.org These analogs are incorporated into newly synthesized DNA or RNA by the cell's own machinery. nih.gov The nascent nucleic acids can then be visualized by treating the cells with this compound. nih.govnih.gov

Enzymatic Incorporation: Modified nucleoside triphosphates (e.g., TCO-dUTP) can be incorporated into DNA or RNA in vitro using polymerases. rsc.orgbiotium.com The resulting dienophile-modified nucleic acids can be used for a variety of applications, including as probes for fluorescence in situ hybridization (FISH). biotium.com

Solid-Phase Synthesis: For synthetic oligonucleotides, phosphoramidites containing dienophiles like norbornene or TCO can be used to introduce the reactive handle at specific, predefined positions within the DNA or RNA sequence. researchgate.netrsc.org These modified oligos can then be labeled with this compound for use in FRET studies or as hybridization probes. rsc.org

Assessing the efficiency of nucleic acid labeling is critical for interpreting experimental results. Several methods can be employed to quantify the extent of this compound conjugation.

Spectrophotometry: The concentration of DNA or RNA before and after labeling can be quantified using spectrophotometers like the NanoDrop to ensure sample integrity. oup.combiorxiv.org

Fluorescence-Based Quantification: The success of labeling can be directly measured by the fluorescence intensity of the TAMRA dye. In live-cell imaging, this is often done using fluorescence microscopy, comparing the signal in treated cells to untreated controls. nih.govrsc.org For bulk analysis of cell populations, flow cytometry can be used to quantify the fluorescence of individual cells after labeling with this compound, as demonstrated in the staining of DNA for cell cycle analysis. acs.org

Chromatography and Mass Spectrometry: For precise quantification and confirmation of labeling, high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) can be used. rsc.org This powerful technique can separate labeled from unlabeled nucleic acids and provide an exact mass confirmation of the TAMRA-tetrazine conjugate, offering a highly sensitive measure of labeling efficiency. rsc.org

Gel Electrophoresis: A simple, qualitative method involves running the labeled nucleic acids on an agarose (B213101) or polyacrylamide gel. A fluorescent band corresponding to the labeled nucleic acid, visualized under UV light, provides direct evidence of successful conjugation. rsc.org

Table 2: Methods for Quantitative Analysis of Nucleic Acid Labeling
MethodPrincipleApplicationReference
Flow CytometryMeasures fluorescence of individual cells in a population.Quantifying labeling efficiency in live cell populations; cell cycle analysis. acs.org
Fluorescence MicroscopyVisualizes and quantifies fluorescence signal within cells or tissues.Imaging nascent DNA/RNA synthesis; confirming colocalization. nih.govnih.gov
UHPLC-MS/MSSeparates molecules by chromatography and identifies them by mass.Provides highly sensitive and specific confirmation and quantification of labeling. rsc.org
Fluorogenic AssaysMeasures the increase in fluorescence upon reaction.Real-time monitoring of labeling kinetics and efficiency in solution. rsc.org

Strategies for DNA and RNA Modification for Tetrazine Acceptors

Glycan and Lipid Labeling Methodologies Utilizing this compound for Cellular Pathway Analysis

This compound has emerged as a valuable tool for the fluorescent labeling of glycans and lipids, enabling detailed analysis of their roles in various cellular pathways. This is often achieved through metabolic labeling, where cells are incubated with a precursor molecule containing a bioorthogonal handle, such as a trans-cyclooctene (TCO) or norbornene group. nih.govnih.gov This handle is incorporated into the target biomolecule (glycans or lipids) through the cell's natural metabolic processes. Subsequently, the cells are treated with this compound, which specifically and rapidly reacts with the incorporated handle via an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This reaction covalently attaches the bright TAMRA fluorophore to the target biomolecule, allowing for its visualization and tracking. nih.govnih.gov

For instance, researchers have successfully used this strategy to label peptidoglycans (PG) on the surface of both pathogenic and commensal bacteria. nih.gov By using an N-acetylmuramic acid (NAM) probe functionalized with a tetrazine, they were able to achieve rapid, no-wash labeling of bacterial PG in living cultures and even during macrophage invasion. nih.gov This allowed for real-time monitoring of PG biosynthesis and dynamics. Similarly, various monosaccharides, such as N-acetylgalactosamine (GalNAc), fucose, and N-acetylglucosamine (GlcNAc), have been modified with bioorthogonal reporters to facilitate their incorporation into cellular glycans for subsequent labeling with probes like this compound. nih.gov

One of the key advantages of using this compound in these applications is the high signal-to-noise ratio that can be achieved. acs.org The tetrazine moiety can quench the fluorescence of the attached TAMRA dye, leading to a "turn-on" fluorescence upon reaction with the bioorthogonal handle. longdom.org This minimizes background fluorescence from unreacted probes, which is particularly crucial for live-cell imaging.

Application of this compound Probes in In Vitro and Ex Vivo Cellular Imaging Methodologies

The vibrant fluorescence and bioorthogonal reactivity of this compound make it an exceptional probe for a variety of in vitro and ex vivo cellular imaging applications. smolecule.comaxispharm.com Its ability to participate in rapid and specific iEDDA reactions with strained alkenes, like TCO, allows for the precise labeling of biomolecules within complex cellular environments without interfering with native biological processes. smolecule.com This has proven invaluable for visualizing cellular components and processes with high fidelity.

For example, this compound has been used in conjunction with metabolic labeling strategies to image DNA synthesis in live cells. acs.org By introducing nucleotides modified with a TCO or bicyclononyne (BCN) group, researchers could incorporate these handles into newly synthesized DNA. Subsequent labeling with this compound allowed for the clear visualization of DNA replication and was even applicable to flow cytometry for cell cycle analysis. acs.org The efficiency of this labeling allows for imaging within very short timeframes, as little as 15 minutes. acs.org Furthermore, this compound probes have been successfully used in fixed cells, providing excellent contrast for detailed analysis. researchgate.net

The versatility of this compound extends to its use in various advanced imaging techniques, including fluorescence microscopy and flow cytometry. Its bright and photostable signal is well-suited for these methods, enabling researchers to obtain high-quality data. axispharm.com The development of hydrophilic TCO derivatives for use with this compound has further improved its utility in live-cell imaging by reducing background fluorescence and washout times. chemrxiv.org

Subcellular Localization and Organelle-Specific Labeling Studies

This compound, in combination with genetic code expansion and bioorthogonal chemistry, has become a powerful tool for studying the subcellular localization of proteins and for labeling specific organelles. biorxiv.orgresearchgate.net This approach often involves genetically encoding a non-canonical amino acid (ncAA) containing a bioorthogonal handle, such as TCO, into a protein of interest at a specific site. biorxiv.org The cells are then treated with this compound, which selectively reacts with the ncAA-tagged protein, allowing for its precise visualization within the cell.

This methodology has been successfully applied to label proteins in various organelles, including multivesicular bodies (MVBs), the endoplasmic reticulum (ER), and exosomes. biorxiv.org For instance, by tagging the MVB marker CD63 with a minimal GCE-tag and labeling with TAMRA-Tet, researchers achieved specific visualization of MVBs. biorxiv.org Similarly, specific labeling of the ER and exosomes was accomplished using this technique. biorxiv.orgresearchgate.net This high degree of specificity allows for detailed studies of protein trafficking and localization.

The HaloTag protein labeling technology has also been utilized to direct this compound to specific subcellular compartments. nih.gov By fusing the HaloTag protein to a protein of interest that localizes to a particular organelle (e.g., the nucleus or cytoplasm), a tetrazine-containing ligand can be targeted to that location. chemrxiv.org Subsequent reaction with a TCO-conjugated TAMRA derivative results in organelle-specific fluorescent labeling. chemrxiv.org This strategy has been used to compare the reactivity and stability of different bioorthogonal reagents in various subcellular environments, highlighting the importance of choosing the right probe for each specific application. nih.gov

Organelle/StructureProtein Marker/TagLabeling StrategyReference
Multivesicular Bodies (MVBs)GCE-tagged CD63Bioorthogonal labeling with TAMRA-Tet biorxiv.org
Endoplasmic Reticulum (ER)GCE-tagged ERcb5TMBioorthogonal labeling with TAMRA-Tet biorxiv.orgresearchgate.net
ExosomesGCE-tagged Exo70Bioorthogonal labeling with TAMRA-Tet biorxiv.orgresearchgate.net
NucleusHaloTag-H2B-GFPHaloTag-directed labeling with TAMRA-TCO chemrxiv.org
CytoplasmHaloTag-GAP43-GFPHaloTag-directed labeling with TAMRA-a-TCO chemrxiv.org

Receptor-Ligand Interaction and Signaling Pathway Interrogation

This compound is a valuable tool for investigating receptor-ligand interactions and interrogating cellular signaling pathways. axispharm.com Its application in fluorescence-based assays allows for the real-time monitoring of these dynamic processes.

One key application is in the study of protein-protein interactions within living cells. By labeling one of the interacting protein partners with this compound, researchers can track its localization and association with other proteins, providing insights into the formation and dynamics of signaling complexes. This is often achieved by genetically encoding a bioorthogonal handle into one protein and then introducing the this compound probe.

Furthermore, TAMRA-labeled ligands have been used in fluorescence anisotropy assays to characterize the binding dynamics of ligands to their receptors, such as the melanocortin 4 receptor. researchgate.net While other dyes like Cy3B have shown some advantages in terms of photostability and signal-to-noise ratio in specific assays, TAMRA remains a widely used and effective fluorophore for such studies. researchgate.net

The ability to perform site-specific labeling is crucial for these applications. Genetic code expansion allows for the incorporation of a bioorthogonal handle at a specific site on a receptor or ligand. acs.org Subsequent reaction with this compound ensures that the fluorescent label is precisely positioned, minimizing any potential interference with the biological interaction being studied. This level of precision is essential for obtaining accurate data on binding affinities and kinetics, which are critical for understanding signaling pathway activation and for drug discovery. acs.org

Real-Time Tracking of Cellular Processes and Dynamics

The rapid kinetics of the iEDDA reaction between this compound and its bioorthogonal partners make it an ideal system for the real-time tracking of dynamic cellular processes. axispharm.com This allows researchers to move beyond static snapshots of the cell and observe biological events as they unfold.

A prime example is the visualization of DNA synthesis in living cells. acs.org By pulse-labeling with a modified nucleotide containing a bioorthogonal handle, followed by the addition of this compound, the process of DNA replication can be imaged in real time. acs.org This provides valuable information about the cell cycle and the response of cells to various stimuli.

Similarly, this compound has been employed to monitor the distribution and localization of therapeutic molecules in vivo, aiding in the development of drug delivery systems. smolecule.com By conjugating this compound to a drug candidate, its uptake, trafficking, and accumulation in target cells can be followed using fluorescence imaging techniques.

The "turn-on" fluorescence property of some this compound probes is particularly advantageous for real-time tracking. longdom.org The low background fluorescence of the unreacted probe allows for the clear detection of the signal as the reaction with the target molecule occurs, enhancing the temporal resolution of the experiment. This feature, combined with the high reaction rates, enables the study of fast cellular dynamics, such as protein trafficking and receptor internalization, with high fidelity.

Integration of this compound in High-Throughput Screening and Array-Based Research Platforms

This compound's properties make it suitable for integration into high-throughput screening (HTS) and array-based research platforms. sequencebiotech.com HTS methodologies are used in drug discovery and other areas of biotechnology to rapidly test large numbers of compounds for biological activity. sequencebiotech.com The bright and stable fluorescence of TAMRA allows for sensitive detection in the automated, miniaturized formats typical of HTS, such as 96- or 384-well microplates. axispharm.comsequencebiotech.com

In the context of HTS, this compound can be used as a reporter in assays designed to identify modulators of a particular biological process. rsc.org For example, in a screen for inhibitors of a specific enzyme, a substrate could be labeled with a bioorthogonal handle. Upon enzymatic modification, the product could be captured and then detected by reaction with this compound. The resulting fluorescent signal would be inversely proportional to the activity of the inhibitor.

Array-based platforms, such as protein or glycan microarrays, also benefit from the use of this compound. These arrays consist of a collection of molecules spotted onto a solid surface, which can then be probed with a sample of interest. For instance, a protein microarray could be used to identify the binding partners of a particular protein. If the protein of interest is expressed with a bioorthogonal handle, it can be incubated with the array, and its binding to specific spots can be detected by subsequent labeling with this compound. The fluorescence intensity of each spot provides a quantitative measure of the interaction.

Development and Engineering of Novel Tamra Tetrazine Based Probes and Research Tools

Design Principles for Environmentally Sensitive TAMRA Tetrazine Probes (e.g., pH, polarity, viscosity-responsive for research)

The development of environmentally sensitive this compound probes hinges on modulating the electronic and structural properties of the TAMRA fluorophore in response to specific environmental cues. These probes are engineered to exhibit changes in their fluorescence output, such as intensity or lifetime, upon encountering variations in local pH, polarity, or viscosity. This responsiveness is crucial for researchers to visualize and quantify dynamic cellular microenvironments.

A key design principle involves the equilibrium between a fluorescent "open" zwitterionic form and a non-fluorescent "closed" hydrophobic form of rhodamine dyes like TAMRA. mpg.de By introducing electron-deficient amides, this equilibrium can be shifted towards the cell-permeable, non-fluorescent closed state. mpg.de Upon interaction with the target environment, the equilibrium shifts back to the fluorescent open form, resulting in a "turn-on" signal. mpg.de

pH-Responsive Probes: The design of pH-sensitive probes often incorporates a functional group whose protonation state is altered within a specific pH range. For some responsive probes, a piperazine (B1678402) ring can be incorporated. At higher pH values, the nitrogen atom's lone pair of electrons can quench fluorescence through a process called Photoinduced Electron Transfer (PeT). As the pH of the microenvironment decreases, this nitrogen becomes protonated, inhibiting the PeT process and leading to an increase in fluorescence emission. researchgate.net

Polarity-Sensitive Probes: The sensitivity of this compound probes to polarity can be engineered by creating constructs that exhibit altered fluorescence lifetimes in different polarity environments. For instance, certain probes are designed to have excellent plasma membrane anchoring capabilities and show a sensitive response to changes in the polarity of the plasma membrane by altering their fluorescence lifetime. medchemexpress.com This allows for the quantification of membrane polarity changes during cellular processes.

Viscosity-Sensitive Probes: The design of viscosity-sensitive probes, often referred to as "molecular rotors," relies on the principle of restricted intramolecular rotation. In low-viscosity environments, the fluorophore can undergo rapid intramolecular rotation, which provides a non-radiative decay pathway, thus quenching fluorescence. In more viscous surroundings, this rotation is hindered, forcing the excited state to decay radiatively and leading to an increase in fluorescence intensity and lifetime. rsc.orgrsc.org While not exclusively for TAMRA-tetrazine, this principle is broadly applied in fluorophore design. For example, probes based on BODIPY have been designed to show a clear dependence of their fluorescence lifetime on the viscosity of their environment. researchgate.net

Table 1: Design Principles for Environmentally Sensitive this compound Probes

Environmental FactorDesign PrincipleMechanism of ActionExample Application
pHIncorporation of a protonatable group (e.g., piperazine ring). researchgate.netModulation of Photoinduced Electron Transfer (PeT) based on protonation state. researchgate.netMapping pH gradients in cellular compartments.
PolarityCreation of probes with polarity-dependent fluorescence lifetimes. medchemexpress.comChanges in the fluorophore's electronic environment affecting its excited state decay. medchemexpress.comQuantifying changes in plasma membrane polarity. medchemexpress.com
ViscosityDesign as a "molecular rotor" with restricted intramolecular rotation. rsc.orgrsc.orgHindered rotation in viscous media reduces non-radiative decay, increasing fluorescence. rsc.orgImaging viscosity in biomembranes and organelles. rsc.orgresearchgate.net

Engineering of Activatable and "Turn-On" this compound Probes for Specific Target Engagement Studies

Activatable or "turn-on" this compound probes are engineered to exist in a quenched or non-fluorescent state until they interact with a specific target molecule. This design minimizes background fluorescence from unbound probes, significantly enhancing the signal-to-noise ratio in imaging experiments. mpg.de Such probes are invaluable for studying specific target engagement in complex biological systems. axispharm.comresearchgate.net

A primary strategy for creating these probes involves the inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine moiety and a dienophile, such as a trans-cyclooctene (B1233481) (TCO). nih.gov The tetrazine itself can act as a quencher for the TAMRA fluorophore through mechanisms like Förster Resonance Energy Transfer (FRET) or Through-Bond Energy Transfer (TBET). nih.govrsc.org When the tetrazine reacts with its target, its electronic structure is disrupted, abolishing the quenching effect and "turning on" the fluorescence of TAMRA. rsc.org

The efficiency of this fluorescence turn-on can be substantial, with some tetrazine-fluorophore conjugates exhibiting a fluorescence enhancement of 75-fold or more upon reaction. rsc.org The design of the linker between the TAMRA and the tetrazine is critical; a rigid styrenyl linker, for example, has been shown to facilitate efficient quenching. rsc.org

These activatable probes are particularly useful in targeted therapies and drug discovery to visualize drug-target interactions and evaluate drug efficacy. axispharm.com By conjugating a TAMRA-tetrazine probe to a ligand for a specific protein, researchers can monitor the binding of that ligand to its target in living cells. For instance, in Site-specific Ligand Incorporation-induced Proximity (SLIP), TAMRA-tetrazine was used to probe the efficiency of in-cell bioorthogonal ligation to a protein of interest, demonstrating that the tetrazine-tagged ligands can be successfully conjugated within intact cells. nih.gov

Table 2: Engineering Strategies for Activatable this compound Probes

Engineering StrategyMechanism of ActivationKey Design FeatureResearch Application
Tetrazine as a QuencherDisruption of quenching upon iEDDA reaction with a target dienophile. rsc.orgProximity of tetrazine to the TAMRA fluorophore, often via a rigid linker. rsc.orgSpecific labeling and imaging of biomolecules containing a dienophile. nih.gov
Equilibrium ShiftTarget binding shifts the equilibrium from a non-fluorescent "closed" state to a fluorescent "open" state. mpg.deIntroduction of electron-deficient amides into the rhodamine structure. mpg.deNo-wash live-cell imaging with minimal background. mpg.de
Target-Induced ProximityBringing a TAMRA-tetrazine probe into close proximity with a target-bound dienophile.Conjugation of the probe to a targeting ligand. axispharm.comnih.govStudying drug-target engagement and protein-protein interactions. axispharm.com

Photophysical Characterization and Optimization of New this compound Constructs for Enhanced Research Performance

The photophysical properties of this compound probes, such as their absorption and emission spectra, quantum yield, and fluorescence lifetime, are critical determinants of their performance in research applications. Optimization of these properties is a key focus in the development of new constructs.

The conjugation of a tetrazine moiety to TAMRA can significantly alter its photophysical characteristics. The tetrazine can act as a quencher, reducing the fluorescence quantum yield of the TAMRA dye. rsc.org The degree of quenching is dependent on the specific linkage and the electronic coupling between the two moieties. Upon reaction of the tetrazine in an iEDDA cycloaddition, the quenching is relieved, leading to a "turn-on" of fluorescence. The fluorescence enhancement can be dramatic, with some probes showing up to a 75-fold increase. rsc.org

Optimization strategies often focus on the linker between the TAMRA and the tetrazine. For example, a rigid styrenyl linker has been used to create fluorogenic xanthene probes, including a TAMRA derivative, that show significant fluorescence enhancement upon reaction. rsc.org Other strategies involve modifying the tetrazine itself. For instance, connecting the tetrazine to a fluorophore via a rigid phenyl ring where the two are perpendicular can lead to highly efficient quenching through TBET, resulting in probes with a very high turn-on ratio. researchgate.net

The choice of fluorophore is also crucial. While TAMRA is a popular choice, with a peak emission around 572-575 nm, other rhodamine derivatives can be used to create probes with different spectral properties, allowing for multicolor imaging. biorxiv.org The introduction of electron-deficient amides into the rhodamine structure not only aids in cell permeability but also contributes to the fluorogenic properties of the resulting probes. mpg.de

Table 3: Photophysical Properties of TAMRA and Related Probes

Probe/ConstructKey Photophysical PropertySignificance for Research Performance
TAMRAPeak emission at 572-575 nm. Provides a bright, red-orange signal suitable for many imaging setups.
TAMRA-Tetrazine (Quenched)Low fluorescence quantum yield. rsc.orgMinimizes background signal from unbound probe.
TAMRA-Tetrazine (Post-Reaction)Up to 75-fold fluorescence enhancement. rsc.orgHigh signal-to-noise ratio for sensitive detection.
TAMRA with Electron-Deficient AmidesFluorogenic upon target binding. mpg.deEnables no-wash live-cell imaging with high contrast. mpg.de

Development of this compound Probes for Multi-Modal Research Applications (e.g., correlative microscopy techniques)

The versatility of this compound probes extends to their use in multi-modal research applications, particularly in correlative microscopy. Correlative techniques combine the advantages of different imaging modalities, such as fluorescence microscopy and electron microscopy, to gain a more comprehensive understanding of biological structures and processes. nih.gov

This compound probes are well-suited for such applications due to their bright fluorescence and the specific labeling they afford through bioorthogonal chemistry. In a correlative workflow, a this compound probe can be used to label a specific protein of interest in a live or fixed cell. The location of this protein can then be identified using fluorescence microscopy. Subsequently, the same sample can be prepared for and imaged with a higher-resolution technique like electron microscopy. The fluorescence signal from the TAMRA probe serves as a guide to locate the region of interest for the high-resolution imaging.

The development of probes for multi-modal imaging also includes creating sets of probes with different spectral properties for multiplexed imaging. By using this compound in combination with other fluorophore-tetrazine conjugates (e.g., those based on BODIPY or cyanine (B1664457) dyes), researchers can simultaneously label and visualize multiple targets within the same cell. nih.govbiorxiv.org This is particularly powerful for studying complex interactions between different proteins or cellular structures.

Furthermore, the principles of fluorogenic this compound probes can be extended to create probes for other imaging modalities. While this article focuses on fluorescence, the tetrazine ligation chemistry is versatile and can be used to attach other types of reporters, such as those for magnetic resonance imaging (MRI) or positron emission tomography (PET), enabling correlative studies across a wider range of imaging platforms.

Table 4: this compound Probes in Multi-Modal Applications

ApplicationRole of this compound ProbeKey Advantage
Correlative Light and Electron Microscopy (CLEM)Provides a fluorescent landmark for identifying the region of interest for electron microscopy.Allows for the localization of specific proteins with high precision in the context of ultrastructural information. nih.gov
Multiplexed Fluorescence ImagingUsed as one color in a panel of spectrally distinct fluorophore-tetrazine probes. nih.govbiorxiv.orgEnables the simultaneous visualization of multiple targets to study their co-localization and interactions. biorxiv.org
Multi-Modal Imaging (e.g., Fluorescence + MRI/PET)The tetrazine moiety serves as a versatile chemical handle for attaching different types of imaging reporters.Facilitates the integration of data from different imaging modalities for a more complete biological picture.

Strategies for Improving Cell Permeability and Reducing Non-Specific Background in Intracellular Labeling with this compound

Effective intracellular labeling with this compound probes requires that they can efficiently cross the cell membrane and bind specifically to their intended target with minimal off-target interactions. Several strategies have been developed to address the challenges of cell permeability and non-specific background fluorescence.

Improving Cell Permeability: A key strategy for enhancing cell permeability is to modulate the charge and hydrophobicity of the probe. The rhodamine scaffold of TAMRA can exist in a hydrophilic, fluorescent zwitterionic form and a more hydrophobic, non-fluorescent spirolactone form. mpg.de The hydrophobic form is more cell-permeable. By introducing electron-deficient amides into the TAMRA structure, the equilibrium can be shifted towards this "closed," more permeable form, facilitating its entry into cells. mpg.debiorxiv.org

Reducing Non-Specific Background: Non-specific background fluorescence can arise from several sources, including the aggregation of the probe, its non-specific binding to cellular components, and the inherent fluorescence of unbound probes. The use of "turn-on" or fluorogenic probes is a primary strategy to combat this issue. mpg.dersc.org As these probes are only fluorescent upon reacting with their target, the background from unbound probes is significantly reduced, often eliminating the need for wash steps. mpg.de

Minimizing the concentration of the labeling probe and the reaction time can also help to reduce background. The exceptionally fast kinetics of the iEDDA reaction between tetrazines and strained dienophiles like TCO allow for the use of low probe concentrations, which in turn minimizes non-specific labeling. broadpharm.comnih.gov

Furthermore, careful washing of cells after labeling can help to remove excess and non-specifically bound probes. protocols.io In some protocols, incubating the cells for a period after labeling can also help to reduce non-specific background. protocols.io However, the development of highly fluorogenic probes aims to make these washing steps unnecessary, which is particularly advantageous for high-throughput screening and live-cell imaging applications. mpg.de Some studies have noted that certain tetrazine conjugates can exhibit non-specific labeling at high concentrations, highlighting the importance of using optimized probe concentrations. acs.org

Table 5: Strategies for Enhanced Intracellular Labeling with this compound

StrategyMechanismOutcome
Modification of Fluorophore Structure (e.g., electron-deficient amides)Shifts equilibrium to a more hydrophobic, cell-permeable "closed" form. mpg.debiorxiv.orgImproved cell permeability and fluorogenic response. mpg.de
Use of PEG LinkersIncreases solubility and modifies pharmacokinetic properties. broadpharm.comEnhanced bioavailability of the probe.
Fluorogenic "Turn-On" DesignProbe fluorescence is activated only upon target binding. rsc.orgReduced background from unbound probe, enabling no-wash imaging. mpg.de
Optimization of Labeling ConditionsUsing low probe concentrations and short incubation times. nih.govMinimized non-specific binding and potential cytotoxicity. acs.org
Post-Labeling WashesRemoval of excess and non-specifically bound probe. protocols.ioImproved signal-to-noise ratio in imaging.

Comparative Analysis of Tamra Tetrazine with Other Bioconjugation Technologies in Academic Research

Advantages and Limitations of Tetrazine Ligation in Comparison to Other Bioorthogonal Reactions

The selection of a bioorthogonal reaction for a specific research application depends on a careful consideration of its advantages and limitations, particularly concerning reaction kinetics, biocompatibility, and potential for side reactions. Tetrazine ligation, Staudinger ligation, Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) are cornerstone bioorthogonal reactions, each with a distinct profile. eurjchem.commdpi.com

Tetrazine Ligation , specifically the reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast reaction kinetics, with second-order rate constants that can reach up to 10^6 M⁻¹s⁻¹. researchgate.net This rapid ligation is ideal for tracking fast biological events and labeling low-abundance biomolecules in real-time. eurjchem.comnih.gov The reaction proceeds without the need for a catalyst, enhancing its biocompatibility for in vivo studies. mdpi.comresearchgate.net However, limitations include the potential instability of some tetrazine and TCO isomers in biological media and their susceptibility to reaction with certain nucleophiles. mdpi.comrsc.orgnih.gov

Staudinger Ligation was one of the first bioorthogonal reactions developed. Its key advantage is the high selectivity of the azide (B81097) and phosphine (B1218219) reaction partners, which are largely absent from and non-reactive with native biological functional groups. rsc.org This reaction forms a stable amide bond. researchgate.net A significant drawback is its relatively slow reaction kinetics compared to click reactions. researchgate.net Furthermore, the phosphine reagents can be susceptible to air oxidation, and the stability of reaction intermediates can be a concern. researchgate.netrsc.org

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a widely used "click" reaction known for its high efficiency, reliability, and the formation of a very stable triazole linkage. However, its primary limitation in the context of live-cell or in vivo research is the cytotoxicity of the copper catalyst, which can disrupt biological processes. eurjchem.comresearchgate.net While ligand development has helped to mitigate this toxicity, it remains a significant consideration. mdpi.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) overcomes the major limitation of CuAAC by eliminating the need for a copper catalyst, making it much more suitable for live-cell imaging. nih.gov The reaction is driven by the ring strain of a cyclooctyne (B158145), which reacts with an azide. rsc.org While highly bioorthogonal, SPAAC reactions are generally slower than tetrazine ligation and CuAAC. acs.orgnih.gov Additionally, the bulky nature of the cyclooctyne reagents can sometimes cause steric hindrance or increase hydrophobicity. nih.gov

ReactionKey AdvantagesKey LimitationsTypical Rate Constant (M⁻¹s⁻¹)
Tetrazine Ligation (e.g., with TCO)Extremely fast kinetics, catalyst-free, excellent for in vivo imaging. eurjchem.comresearchgate.netPotential instability of reactants, possible side reactions with nucleophiles. mdpi.comrsc.org~1 - 10⁶
Staudinger LigationHighly selective, forms stable amide bond. researchgate.netrsc.orgSlow kinetics, phosphine reagents can be air-sensitive. researchgate.netrsc.org~0.002 - 0.02
CuAACHigh efficiency, forms stable triazole linkage.Requires copper catalyst, which is cytotoxic. eurjchem.comresearchgate.net~100 - 1000
SPAACCatalyst-free, good biocompatibility. nih.govSlower kinetics than Tetrazine Ligation and CuAAC, bulky reagents. acs.orgnih.gov~0.1 - 1.0

Comparison of TAMRA Tetrazine with Other Fluorophore-Tetrazine Conjugates for Specific Research Outcomes

The choice of fluorophore conjugated to the tetrazine moiety is critical as it dictates the photophysical properties of the probe and its suitability for specific imaging applications. TAMRA (tetramethylrhodamine) is a well-established fluorophore, but others like Oregon Green, SiR (silicon-rhodamine), and Cyanine (B1664457) dyes (Cy3/Cy5) offer distinct advantages for different research goals.

This compound is a bright, photostable fluorophore that emits in the orange-red region of the visible spectrum (typically ~580 nm). Its high quantum yield and good water solubility make it a robust choice for standard fluorescence microscopy and flow cytometry. Studies have used TAMRA-tetrazine for labeling DNA and observing cellular components. nih.govacs.org However, its spectral properties may not be ideal for deep-tissue in vivo imaging due to higher tissue autofluorescence in this wavelength range. nih.gov

Oregon Green Tetrazine offers bright, green fluorescence (emission max ~520 nm) and exhibits a significant fluorescence enhancement upon reaction, a "fluorogenic" effect. escholarship.org This property is highly advantageous as it reduces background noise from unreacted probes, improving the signal-to-noise ratio in no-wash live-cell imaging experiments. escholarship.org

SiR-Tetrazine is a far-red emitting fluorophore (~665 nm) that is exceptionally useful for super-resolution microscopy (STORM) and deep-tissue in vivo imaging. rsc.org Its long-wavelength emission minimizes tissue autofluorescence and light scattering, allowing for clearer imaging at greater depths. rsc.org SiR-based probes are also cell-permeable and can exhibit fluorogenic properties, turning on their fluorescence upon binding or reaction. rsc.org

Cy3/Cy5 Tetrazine conjugates are part of the widely used cyanine dye family. Cy3 (green-yellow emission) and Cy5 (far-red emission) are frequently used in Förster Resonance Energy Transfer (FRET) studies to probe molecular distances. nih.gov Cy5-tetrazine, similar to SiR-tetrazine, is suitable for in vivo imaging due to its far-red emission. acs.org However, the photostability of cyanine dyes can sometimes be a limitation compared to rhodamine-based dyes like TAMRA and SiR. nih.gov

Fluorophore-Tetrazine ConjugateTypical Emission Max (nm)Key Features & Research Applications
This compound~580Bright, photostable, good for standard microscopy, flow cytometry. nih.gov
Oregon Green Tetrazine~520Fluorogenic (large fluorescence increase upon reaction), ideal for no-wash live-cell imaging. escholarship.org
SiR-Tetrazine~665Far-red emission, cell-permeable, excellent for super-resolution (STORM) and deep-tissue in vivo imaging. rsc.org
Cy3/Cy5 Tetrazine~570 (Cy3) / ~670 (Cy5)Commonly used for FRET-based studies, Cy5 is suitable for in vivo imaging. nih.govacs.org

Emerging Research Applications and Future Directions for Tamra Tetrazine Chemistry

Application in Investigating Dynamic Cellular Processes and Signal Transduction Pathways in Advanced Research Models

The ability to visualize molecular events in real-time within living cells is critical to understanding biology. TAMRA tetrazine has become an invaluable tool for these investigations due to its cell permeability and fluorescent nature, which allows for precise tracking of labeled biomolecules. acs.orgnih.gov

Researchers have successfully employed this compound to study the dynamics of DNA and RNA. rsc.org For instance, a two-step labeling method has been developed where modified nucleosides, such as 5-vinyl-2'-deoxyuridine (B1214878) (VdU), are first metabolically incorporated into nascent DNA. rsc.orgacs.org Subsequent reaction with a cell-permeable this compound conjugate allows for the visualization of DNA synthesis in live cells. rsc.orgacs.org This approach has been shown to successfully label DNA within as little as 15 minutes, offering a significant advantage over older methods that required harsh denaturation steps or long incubation periods. rsc.orgacs.org Similarly, this strategy has been applied to label and image RNA molecules, which is crucial for studying their subcellular localization and dynamic processes. rsc.org

In the study of signal transduction, this compound facilitates the investigation of post-translational modifications and protein-protein interactions. One application involves the metabolic labeling of prenylated proteins, which are involved in numerous signaling pathways. uzh.ch In various mammalian cell lines, including HeLa and COS-7, a norbornene-functionalized isoprenoid analogue (C10NorOPP) was metabolically incorporated by prenyltransferases. uzh.ch The subsequent ligation with TAMRA-tetrazine allowed for the fluorescent visualization and identification of these newly modified proteins, providing insights into the dynamics of this critical regulatory process. uzh.ch Furthermore, this compound has been used in combination with genetically encoded unnatural amino acids. For example, proteins engineered to contain a trans-cyclooctene-lysine (TCOK) residue can be specifically labeled with TAMRA-tetrazine inside living cells, a technique used to probe protein function and interactions with high specificity. biorxiv.org This method also enables researchers to study protein sulfenylation, a transient modification involved in redox signaling, by using specialized trans-cyclooctenol probes that can be quenched with tetrazines to provide temporal control over the labeling process. nih.gov

Integration into Advanced Materials Science and Nanotechnology for Research Purposes (e.g., functionalizing nanoparticles, hydrogel scaffolds)

The robust and specific nature of the tetrazine ligation has been leveraged in materials science to create functional biomaterials for research applications, particularly in tissue engineering and drug delivery. pan.pl Hydrogel scaffolds, which mimic the extracellular matrix (ECM), can be functionalized using this chemistry to create environments suitable for 3D cell culture. pan.placs.org

In one approach, polyethylene (B3416737) glycol (PEG) is functionalized with tetrazine (PEG-Tz). acs.org This macromer can then be cross-linked with peptides containing norbornene moieties to form hydrogels in situ. acs.org This method is highly cytocompatible, allowing for the encapsulation of human mesenchymal stem cells (hMSCs) with high viability. acs.org The versatility of this system allows for the incorporation of specific bioactive peptides, such as the cell-adhesion motif RGDS, to create tailored microenvironments for cell studies. acs.org Furthermore, the remaining tetrazine or norbornene groups on the hydrogel network can be used for secondary functionalization. For example, researchers have demonstrated the ability to pattern these hydrogels by reacting them with fluorescently-labeled proteins, such as norbornene-functionalized tetramethylrhodamine-BSA (norb/TAMRA-BSA), to create spatially defined protein gradients. acs.org

Beyond hydrogels, tetrazine chemistry is used to functionalize nanoparticles for various research purposes. d-nb.info While many studies focus on the nanoparticle composition itself, the principles of bioorthogonal chemistry are central to their functionalization for targeted applications. The conjugation of targeting ligands, therapeutic agents, or imaging probes like TAMRA to nanoparticles is often achieved through click chemistry reactions. This allows for the creation of multifunctional platforms where, for instance, a nanoparticle can be directed to a specific cell type and its uptake or therapeutic action can be monitored via the fluorescence of a conjugated TAMRA molecule.

Theoretical Considerations and Computational Predictions for Rational Design of Next-Generation this compound Systems

The advancement of this compound applications is increasingly driven by theoretical and computational chemistry. nih.gov These approaches allow researchers to predict the reactivity and stability of new tetrazine derivatives and their dienophile partners, accelerating the development of improved bioorthogonal tools without costly and time-consuming trial-and-error synthesis. acs.orgescholarship.org

A key focus of computational work has been to understand and overcome the inverse correlation between the reactivity and physiological stability of tetrazines; often, the most reactive compounds are the least stable in aqueous biological media. acs.orgresearchgate.netescholarship.org Computational models, such as the distortion/interaction model, are used to analyze the factors governing the kinetics of the iEDDA reaction. escholarship.org These studies have revealed that not only electronic effects (i.e., the presence of electron-withdrawing groups) but also steric and distortion energies play a crucial role in determining reaction rates. acs.org For example, it was discovered that substituting tetrazines with non-electron-withdrawing dihydropyridazine (B8628806) (DHP) groups could significantly boost reactivity while maintaining high compound stability, a finding that challenged the conventional wisdom that only electron-withdrawing substituents could accelerate the reaction. acs.org

Computational modeling has also been instrumental in designing superior dienophiles for reaction with tetrazines. nih.gov By calculating transition-state energies, researchers have designed highly strained, novel trans-cyclooctenes (TCOs) that exhibit exceptional reaction rates. acs.orgnih.gov For example, the development of a class of TCOs called 'a-TCOs' was guided by computational models that predicted favorable reaction diastereoselectivity. nih.gov These theoretically designed a-TCOs were then synthesized and, when conjugated to TAMRA, demonstrated not only high reactivity but also improved physicochemical properties, such as better cell permeability and faster washout from cells, leading to higher quality live-cell imaging. acs.orgnih.gov

Challenges and Opportunities in Expanding the Scope of this compound for Novel Research Methodologies and Discoveries

Despite its successes, the full potential of this compound chemistry is still being explored, with ongoing challenges creating new opportunities for innovation.

Challenges:

Reactivity vs. Stability: The primary challenge remains the trade-off between reaction kinetics and the stability of the tetrazine probe in a physiological environment. acs.orgresearchgate.net Highly reactive tetrazines can be susceptible to degradation via hydrolysis or reaction with endogenous nucleophiles, which can limit their utility in long-term experiments. escholarship.org

Synthesis: The synthesis of asymmetrically substituted tetrazines, which are needed for selective conjugation to other molecules, can be complex and low-yielding, limiting the broad accessibility of diverse tetrazine probes. nih.govresearchgate.net

Fluorogenicity: While TAMRA is a bright fluorophore, its fluorescence is always "on." This can lead to background noise from unreacted probes, particularly in live-cell imaging where extensive washing steps are not feasible. acs.orgresearchgate.net Developing fluorogenic tetrazine probes that exhibit a significant increase in fluorescence only upon reaction remains an active area of research. researchgate.net

Opportunities:

Orthogonal Labeling: A significant opportunity lies in the development of mutually orthogonal bioorthogonal reactions. This would allow researchers to use a TAMRA-tetrazine pair alongside another distinct click chemistry pair to simultaneously label and track two different molecular species within the same cell, enabling the study of complex multi-component interactions. rsc.orgnih.gov

Enhanced Probes: There is a continuous drive to create next-generation probes with improved properties. This includes developing tetrazines with even faster kinetics and greater stability, as well as creating fluorogenic probes with very high "turn-on" ratios to improve the signal-to-noise ratio in imaging experiments. acs.orgresearchgate.net The development of novel scaffolds, such as triazolyl-tetrazines, represents a promising approach to simultaneously improve stability and reactivity. researchgate.net

Pretargeted Applications: The exceptional speed of the tetrazine ligation makes it ideal for pretargeted imaging and therapeutic strategies. rsc.orgresearchgate.net In this approach, a biomolecule (like an antibody) functionalized with a dienophile is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a fast-clearing, TAMRA-tetrazine-labeled imaging or therapeutic agent is administered, which rapidly "clicks" to the pre-localized antibody, minimizing off-target exposure. rsc.org Optimizing this strategy for clinical translation is a major future direction.

Compound Reference Table

Compound NameAbbreviationRole/Function
Tetramethylrhodamine TetrazineTAMRA-tetrazineA fluorescent probe used for labeling via click chemistry. axispharm.com
trans-Cyclooctene (B1233481)TCOA strained alkene that reacts rapidly with tetrazines. rsc.orgrsc.org
NorborneneNBA strained alkene used as a reaction partner for tetrazines. uzh.chacs.org
Polyethylene GlycolPEGA polymer used to create hydrogels and as a linker molecule. acs.orgbroadpharm.com
5-vinyl-2'-deoxyuridineVdUA modified nucleoside for metabolic labeling of DNA. rsc.orgacs.org
Bovine Serum AlbuminBSAA protein used in research, often functionalized for experiments. acs.org
N-acetyl cysteineNACA molecule used to modify gold nanoparticles. pan.pl

Research Findings Summary

Application AreaKey FindingTAMRA System Component(s)Research ModelCitation(s)
DNA/RNA Imaging Rapid, live-cell visualization of newly synthesized DNA and RNA.TAMRA-tetrazine reacting with metabolically incorporated VdU or other vinyl nucleosides.HeLa Cells rsc.orgacs.org
Signal Transduction Visualization and identification of prenylated proteins in signaling pathways.TAMRA-tetrazine reacting with norbornene-modified isoprenoid probes.HeLa, COS-7, Astrocyte Cells uzh.ch
Protein Labeling Site-specific labeling of proteins containing genetically encoded unnatural amino acids.TAMRA-tetrazine reacting with proteins containing trans-cyclooctene-lysine (TCOK).HEK293 Cells biorxiv.org
Materials Science Creation of biocompatible, functionalized hydrogels for 3D cell culture.PEG-Tetrazine cross-linked with norbornene-peptides; patterned with norb/TAMRA-BSA.Human Mesenchymal Stem Cells (hMSCs) acs.org
Probe Development Computationally designed TCOs ('a-TCOs') show higher reactivity and better washout.TAMRA-conjugated 'a-TCO' reacting with tetrazine-labeled proteins.HeLa Cells acs.orgnih.gov

Q & A

Basic: What are the primary research applications of TAMRA tetrazine, and how is it experimentally implemented?

This compound is widely used for bioorthogonal labeling in live-cell imaging, protein tracking, and nucleic acid detection. Its tetrazine group reacts with strained dienophiles (e.g., trans-cyclooctene, norbornene) via inverse electron-demand Diels-Alder (IEDDA) reactions, while the TAMRA fluorophore enables fluorescence detection. Methodologically, it is conjugated to biomolecules (antibodies, oligonucleotides) through NHS ester or click chemistry protocols. For live-cell imaging, pre-targeting strategies are employed: a dienophile-modified biomolecule is introduced first, followed by this compound addition to minimize background fluorescence .

Basic: How should this compound be stored to maintain reactivity, and how do storage conditions impact experimental outcomes?

This compound is light- and temperature-sensitive. Store aliquots at -20°C under inert gas (argon/nitrogen) to prevent degradation. Repeated freeze-thaw cycles should be avoided, as they reduce reaction efficiency. Improper storage leads to diminished fluorescence intensity and slower reaction kinetics, which can skew quantitative imaging or flow cytometry results .

Basic: What factors influence the choice of dienophiles when designing this compound-based experiments?

Dienophile selection depends on reaction kinetics, steric constraints, and experimental context. Trans-cyclooctene (TCO) offers rapid kinetics (k₂ ~2000 M⁻¹s⁻¹), ideal for live-cell labeling, while norbornene is cost-effective for fixed-cell or in vitro applications. Cyclopropenes are preferred for metabolic labeling due to their small size. Always validate dienophile compatibility with the target biomolecule (e.g., protein vs. DNA) to avoid steric hindrance .

Advanced: How can researchers optimize fluorogenic responses of this compound in live-cell imaging?

This compound exhibits moderate fluorogenicity, but signal-to-noise ratios can be enhanced using quencher-tetrazine conjugates or pairing with highly strained dienophiles (e.g., methylcyclopropene). Pre-treat cells with antioxidants (e.g., ascorbic acid) to reduce nonspecific oxidation. For time-lapse imaging, use low probe concentrations (10–100 nM) and short incubation times (<30 min) to minimize cytotoxicity .

Advanced: Why does this compound show divergent efficiency in live vs. fixed cells, and how can this be addressed?

In fixed cells, membrane permeabilization allows this compound to access intracellular targets, whereas live-cell applications require cell-penetrant dienophiles (e.g., BCN or DBCO derivatives). Evidence shows DBCO-azide pairs outperform BCN in live cells due to faster kinetics and lower reagent requirements. If labeling fails in live cells, verify dienophile stability in physiological conditions and use fluorogenic probes (e.g., coumarin-tetrazine) for real-time monitoring .

Advanced: How do solvent and microenvironmental factors affect this compound reaction kinetics?

Polar solvents (e.g., water) accelerate IEDDA reactions due to hydrophobic effects, while organic solvents (e.g., DMSO) slow kinetics. Computational studies indicate solvent molecules can sterically hinder tetrazine-dienophile interactions, reducing meta-product formation. In cellular environments, optimize buffer pH (7.4–7.5) and ionic strength (150–250 mM NaCl) to balance reaction speed and probe solubility .

Advanced: What strategies resolve contradictions in this compound labeling efficiency across studies?

Discrepancies often arise from dienophile tagging density, probe concentration, or fixation artifacts. For example, this compound labels nuclear proteins efficiently only with extended PEG₃ linkers. Validate protocols using orthogonal methods (e.g., Western blotting) and control experiments (e.g., untagged cells). If flow cytometry data is inconsistent, check for cell-cycle-dependent probe uptake or photobleaching during analysis .

Advanced: How can novel synthetic methods improve this compound accessibility and functionality?

Recent advances include Lewis acid-catalyzed tetrazine synthesis (Ni/Zn salts), enabling asymmetric alkyl-tetrazines from aliphatic nitriles. For π-conjugated variants, elimination-Heck cascades yield alkenyl-tetrazines with >100-fold fluorogenicity. These methods reduce reliance on traditional hydrazine/nitrile routes, expanding structural diversity for tailored applications (e.g., redox-active microelectrodes) .

Advanced: What computational tools predict this compound reactivity and guide experimental design?

Density functional theory (DFT) models predict regioselectivity and solvent effects, while molecular dynamics simulations assess π-stacking interactions in biological media. For example, in silico screening identified pyrimidinyl-substituted tetrazines as high-reactivity candidates. Use tools like Gaussian or ORCA to simulate transition states and optimize dienophile design pre-synthesis .

Advanced: How is this compound applied in multi-modal imaging and diagnostics?

This compound enables correlative fluorescence/PET imaging when paired with ¹⁸F-labeled dienophiles. In pretargeted PET, a dienophile-modified antibody is administered first, followed by ¹⁸F-tetrazine for rapid in vivo ligation. This approach improves tumor-to-background ratios in cancer imaging. For diagnostics, combine TAMRA with magneto-fluorescent nanoparticles to amplify signals in clinical biomarker profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.